Superior Selectivity for P2X3 Over P2X2/3 Receptors Differentiates Camlipixant from Gefapixant, Eliapixant, and Sivopixant
Camlipixant demonstrates the highest reported in vitro selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor among its class. This selectivity is >1500×, based on IC50 values of 25 nM for hP2X3 and >24 μM for hP2X2/3 [1]. In contrast, gefapixant shows ~1.5× selectivity, eliapixant ~13×, and sivopixant ~262× [2]. This marked difference in molecular target engagement translates to a clinically significant reduction in the primary off-target effect of this class: taste disturbance (dysgeusia).
| Evidence Dimension | P2X3 vs. P2X2/3 Receptor Selectivity Ratio |
|---|---|
| Target Compound Data | >1500× |
| Comparator Or Baseline | Gefapixant: 1.5×; Eliapixant: 13×; Sivopixant: 262× |
| Quantified Difference | ≥1000× greater selectivity than gefapixant; ≥5.7× greater than sivopixant |
| Conditions | In vitro inhibition of αβ-meATP-evoked activity in cloned human hP2X3 and hP2X2/3 channels expressed in mammalian cells [1] |
Why This Matters
Higher selectivity directly correlates with a lower incidence of taste-related adverse events, a critical driver of patient compliance and overall therapeutic index, which is a key differentiator for clinical development and procurement decisions.
- [1] Garceau D, et al. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration. Pulm Pharmacol Ther. 2019 Jun;56:56-62. View Source
- [2] Investigating Camlipixant P2X3 Selectivity and Taste Disturbance: A Model-Based Dose-Response Meta-Analysis. American Journal of Respiratory and Critical Care Medicine. 2025;211:A1979. View Source
